molecular formula C17H17N3O2S B2979936 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 891115-53-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2979936
CAS No.: 891115-53-0
M. Wt: 327.4
InChI Key: YNFOOFYYYDLHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and oncology research. This compound is designed as a potential ligand for the colchicine binding site on tubulin, a well-established target for antimitotic cancer therapeutics . The molecular structure incorporates key pharmacophoric features: a 4-methoxy-7-methylbenzo[d]thiazole ring system and a pyridin-3-ylmethyl moiety linked by an acetamide group, which together are hypothesized to facilitate binding to the tubulin dimer and inhibit its polymerization into microtubules . Compounds based on the benzothiazole scaffold have demonstrated potent and selective antiproliferative activity against various human cancer cell lines, including difficult-to-treat cancers like glioblastoma, by arresting the cell cycle at the G2/M phase and inducing apoptotic cell death . The strategic inclusion of the pyridine ring is a recognized approach to enhance the aqueous solubility of such ligands, addressing a common limitation of many tubulin-targeting agents and potentially improving their pharmacokinetic profiles for research purposes . This product is intended for research applications only, specifically for in vitro biological screening and the investigation of mechanisms underlying antimitotic activity and tubulin dynamics. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-6-7-14(22-3)15-16(11)23-17(19-15)20(12(2)21)10-13-5-4-8-18-9-13/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFOOFYYYDLHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with a pyridin-3-ylmethyl halide.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyridin-3-ylmethyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of benzo[d]thiazole are investigated for their pharmacological activities. This compound could be explored for its potential to interact with specific biological targets, leading to the development of new medications for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzo[d]thiazole core and acetamide linker are shared with several pharmacologically active derivatives. Key structural variations and their implications are summarized below:

Table 1. Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name/CAS Core Structure Substituents Biological Activity Reference
Target Compound (895428-47-4) Benzo[d]thiazole 4-OCH₃, 7-CH₃, pyridin-3-ylmethyl Not explicitly reported
ML293 Benzo[d]thiazole 4-OCH₃, 7-CH₃, isonicatinamide M4 receptor modulator (brain-penetrant)
Compound 7b (from ) Thiazole Phenyl, triazole Structural characterization only
N-(4-(4-bromophenyl)thiazol-2-yl)-... Thiazole 4-bromophenyl, nitro/chloro groups Antimicrobial (MIC: 13–27 µmol/L)
(R)-N-(benzo[d]thiazol-2-yl)-... Benzo[d]thiazole 1-phenyl-3,4-dihydroisoquinoline MAO-B/BChE inhibition

Key Observations:

Benzo[d]thiazole vs.

Substituent Effects: Electron-withdrawing groups (e.g., –Br, –NO₂ in ) correlate with potent antimicrobial activity (MICs: 13–27 µmol/L) due to enhanced membrane penetration and target binding . In contrast, the target compound’s electron-donating groups (4-OCH₃, 7-CH₃) may favor enzyme inhibition over antimicrobial effects, as seen in MAO-B/BChE inhibitors (). The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen atom, which could improve solubility or facilitate π-π stacking in receptor binding, similar to the isonicatinamide group in ML293 .

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure consisting of a benzothiazole core and a pyridine moiety. Its molecular formula is C21H22N2O2SC_{21}H_{22}N_2O_2S, and it possesses unique properties attributed to the presence of multiple heteroatoms and aromatic systems.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

  • Muscarinic Acetylcholine Receptors : The compound acts as a positive allosteric modulator of muscarinic receptors, which are crucial for various physiological functions such as cognition and memory. This modulation can enhance receptor activity without directly activating the receptor itself, potentially leading to therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further development as antibacterial agents .

The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors. The binding affinity and selectivity towards muscarinic receptors suggest that this compound may influence downstream signaling pathways critical for cellular responses .

Synthesis

The synthesis of this compound can be achieved through several synthetic routes, including:

  • Formation of the Benzothiazole Core : This is typically accomplished by cyclization reactions involving o-amino thiophenol and appropriate aldehydes or ketones.
  • Methoxylation and Methylation : The introduction of methoxy and methyl groups can be performed using reagents like sodium methoxide and methyl iodide.
  • Pyridine Alkylation : The final step involves the alkylation of pyridine with suitable alkyl halides to form the desired acetamide derivative .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
  • Antimicrobial Efficacy : In vivo tests showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
ML293Similar benzothiazole corePositive allosteric modulator of muscarinic receptors
4-MethoxybenzothiazoleBenzothiazole without furan or pyridineLimited receptor activity
Pyridinyl derivativesVaried substitutions on pyridineDiverse pharmacological profiles

This table illustrates the unique efficacy and selectivity of this compound compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (ML293) that contribute to its M4 receptor activity?

  • Methodological Answer : ML293 contains a benzo[d]thiazole core substituted with 4-methoxy and 7-methyl groups, linked to a pyridin-3-ylmethylacetamide moiety. The 4-methoxy group is critical for potency, as removal reduces activity (e.g., compound 56 in SAR studies showed EC50 = 2.8 µM vs. ML293’s 1.3 µM) . The pyridine ring enhances selectivity by avoiding steric clashes in the M4 allosteric pocket. Computational modeling and comparative SAR analysis (e.g., replacing benzothiazole with thiazolo[5,4-b]pyridine abolished activity) validate these structural requirements .

Q. How is ML293’s potency and efficacy evaluated in vitro?

  • Methodological Answer : ML293’s M4 activity is assessed via calcium mobilization assays using CHO-K1 cells expressing human M4 receptors. Cells are loaded with Fluo-4 AM dye, and fluorescence is measured after co-application of acetylcholine (ACh) and ML293. ACh EC50 values are calculated using a four-parameter logistic equation in XLfit. ML293’s fold shift (14.6× leftward shift of ACh EC50) quantifies efficacy, while its EC50 (1.3 µM) reflects potency . Negative controls (e.g., non-transfected cells) and reference agonists (e.g., 1 mM ACh) ensure assay validity .

Q. What in vitro pharmacokinetic (PK) parameters are critical for ML293’s CNS penetration?

  • Methodological Answer : Key parameters include:

  • Plasma Protein Binding : Measured using equilibrium dialysis (human: 99% bound; rat: 96.8% unbound) .
  • Microsomal Stability : Evaluated in human and rat liver microsomes (CLhep = 14.9 and 48.5 mL/min/kg, respectively) .
  • Brain-to-Plasma Ratio (B:P) : Determined via LC-MS/MS after single-dose administration in rats (B:P = 0.85; absolute brain concentration = 10.3 µM at 1 h post-10 mg/kg oral dose) .

Advanced Research Questions

Q. How can structural modifications improve ML293’s selectivity against other muscarinic subtypes (e.g., M1, M3)?

  • Methodological Answer :

  • Functional Group Replacement : Substituting the benzothiazole core (e.g., with thiazolo[5,4-b]pyridine) abolished M4 activity, highlighting the scaffold’s specificity .
  • SAR Analysis : The 7-methyl group on benzothiazole reduces off-target interactions. For example, deletion of 7-methyl (compound 50) reduced M4 potency by >50% but retained selectivity .
  • Selectivity Panels : ML293’s >100× selectivity over M1, M2, M3, and M5 receptors was confirmed via calcium assays using subtype-specific CHO cell lines .

Q. What experimental strategies resolve contradictions in ML293’s in vitro-in vivo efficacy correlation?

  • Methodological Answer :

  • Free Fraction Correction : Adjust in vitro EC50 values using unbound plasma/brain concentrations (e.g., ML293’s free brain concentration = 0.33 µM vs. total 10.3 µM) to predict in vivo target engagement .
  • PK/PD Modeling : Integrate rat IV/PO PK data (CL = 11.6 mL/min/kg; AUC = 1445 hr·ng/mL) with ex vivo receptor occupancy assays to validate efficacy thresholds .
  • Data Reprodubility : Triplicate experiments with outlier analysis (e.g., compounds showing <10% AChmax in two runs were excluded) .

Q. How does ML293’s brain penetration compare to earlier M4 PAMs (e.g., ML108, ML173)?

  • Methodological Answer :

ParameterML293ML108ML173
B:P Ratio 0.850.20.5
Brain [ ] (µM) 10.31.23.8
CL (mL/min/kg) 11.638.225.4
ML293’s lower clearance and higher unbound fraction (3.2% in rat plasma vs. <1% for ML108) enable sustained CNS exposure .

Methodological Challenges & Solutions

Q. What techniques validate ML293’s target engagement in preclinical models of CNS disorders?

  • Methodological Answer :

  • Receptor Occupancy Assays : Use [³H]-radioligands (e.g., [³H]-oxotremorine-M) in brain homogenates to quantify M4 binding .
  • Behavioral Models : ML293’s efficacy in reversing amphetamine-induced hyperlocomotion (a schizophrenia model) correlates with brain concentrations >1 µM .
  • Biomarker Analysis : Measure striatal dopamine release via microdialysis, as M4 PAMs modulate dopaminergic signaling .

Q. How are discrepancies in ML293’s microsomal stability (human vs. rat) addressed during lead optimization?

  • Methodological Answer :

  • Species-Specific Metabolite ID : Use LC-QTOF to identify oxidative metabolites (e.g., pyridine N-oxidation in human microsomes) and guide deuteration or fluorination to block metabolic hotspots .
  • CYP Inhibition Assays : Test ML293 against CYP isoforms (e.g., 3A4, 2D6) to mitigate drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.